3-Butoxy-2-ethoxypyridine

Description

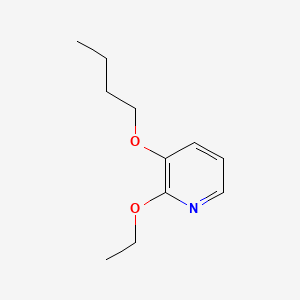

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9-14-10-7-6-8-12-11(10)13-4-2/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAALXTHNFITHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(N=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716554 | |

| Record name | 3-Butoxy-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-93-3 | |

| Record name | 3-Butoxy-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Butoxy-2-ethoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Butoxy-2-ethoxypyridine, a disubstituted pyridine derivative of interest to researchers in drug discovery and materials science. We will explore two primary, logically sound synthetic strategies, grounded in established organic chemistry principles. The discussion emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and mechanistic insights. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the practical synthesis of this and related compounds.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in medicinal chemistry and functional materials development. The specific arrangement and nature of substituents on the pyridine ring dictate the molecule's physicochemical properties and biological activity. This compound, a 2,3-disubstituted pyridine, presents a unique combination of alkoxy groups that can influence lipophilicity, metabolic stability, and conformational presentation. Its synthesis requires a regioselective approach to install two different ether linkages onto the pyridine core.

This guide will focus on a robust and flexible synthetic approach starting from the commercially available and versatile building block, 2-Chloro-3-hydroxypyridine[1]. Our core strategy involves a sequential etherification process, leveraging two distinct and fundamental reaction mechanisms: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the most strategic bond disconnections and identifies key precursors. The two ether linkages (C3-O-Butyl and C2-O-Ethyl) are the most logical points for disconnection.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights that the C2-ethoxy bond can be formed via a nucleophilic aromatic substitution on a 2-chloropyridine precursor. The C3-butoxy bond is best formed via a Williamson ether synthesis from a 3-hydroxypyridine. This leads to the selection of 2-Chloro-3-hydroxypyridine as the ideal starting material.

Primary Synthesis Pathway: Sequential Etherification

This pathway consists of two distinct chemical transformations. The order of these steps is critical for success. O-alkylation of the hydroxyl group is performed first, as the basic conditions required for the subsequent SNAr reaction would otherwise deprotonate the hydroxyl group, leading to undesirable side reactions.

Caption: Workflow for the sequential synthesis pathway.

Part 1: O-Butylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 mechanism.[2][3][4] It involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.

Causality and Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic, and irreversible base that cleanly deprotonates the hydroxyl group to form the sodium pyridinolate salt. The only byproduct is hydrogen gas, which simplifies workup. Alternatives like potassium carbonate (K₂CO₃) could also be used, often requiring higher temperatures, but NaH ensures complete and rapid formation of the nucleophile at room temperature.[5]

-

Alkylating Agent: 1-Bromobutane is an ideal primary alkyl halide. Primary halides are essential for this reaction as secondary or tertiary halides would lead to a competing E2 elimination pathway, reducing the yield of the desired ether.[3][4]

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is an aprotic polar solvent that dissolves the organic starting materials and is compatible with the strong base (NaH).

Experimental Protocol: Synthesis of 3-Butoxy-2-chloropyridine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the mixture to dissolve the solid.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Observation: Effervescence (H₂ gas evolution) will be observed.

-

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Add 1-Bromobutane (1.1 eq) dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-3-hydroxypyridine | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.1 | Base (Deprotonation) |

| 1-Bromobutane | 1.1 | Alkylating Agent |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

Part 2: Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the chloride at the C2 position with an ethoxide nucleophile. Halogens at the 2- and 4-positions of a pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex).[6][7]

Causality and Experimental Choices:

-

Nucleophile: Sodium ethoxide (NaOEt) serves as the source of the ethoxide nucleophile. It can be purchased or prepared in situ by reacting sodium metal with anhydrous ethanol. Using a solution of sodium ethoxide in ethanol provides both the nucleophile and the solvent.

-

Solvent: Ethanol is a suitable polar, protic solvent for this reaction. It readily dissolves the sodium ethoxide and the pyridine substrate.

-

Temperature: Heating is required to overcome the activation energy for the disruption of aromaticity during the formation of the Meisenheimer intermediate.[8] The reaction rate is significantly enhanced at elevated temperatures.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a round-bottom flask, add the 3-Butoxy-2-chloropyridine (1.0 eq) obtained from the previous step.

-

Reagent Addition: Add a solution of sodium ethoxide in ethanol (e.g., 21 wt% solution, 1.5-2.0 eq).

-

Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography or distillation under reduced pressure to yield this compound as a pure substance.

| Reagent | Molar Eq. | Purpose |

| 3-Butoxy-2-chloropyridine | 1.0 | Substrate |

| Sodium Ethoxide (NaOEt) | 1.5 - 2.0 | Nucleophile |

| Ethanol (EtOH) | - | Solvent |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic signals for the butyl group (triplet, two multiplets, triplet), the ethyl group (quartet, triplet), and the three distinct protons on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the compound.

-

Chromatography: Gas Chromatography (GC) or Liquid Chromatography (LC) can be used to assess the purity of the final product.

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture. Quenching should be done slowly and carefully in a well-ventilated fume hood.

-

1-Bromobutane: A flammable liquid and alkylating agent. Avoid inhalation and skin contact.

-

Sodium Ethoxide: A corrosive and water-reactive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: THF, ethanol, and extraction solvents are flammable. All operations should be performed in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is efficiently achieved through a robust, two-step sequential etherification strategy starting from 2-Chloro-3-hydroxypyridine. This pathway relies on the well-understood principles of the Williamson ether synthesis (SN2) for the O-butylation step, followed by a nucleophilic aromatic substitution (SNAr) for the subsequent ethoxylation. This method offers high regioselectivity and utilizes readily available reagents, making it a reliable and scalable route for researchers in pharmaceutical and chemical development.

References

- Sczakiel, H., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. [Link]

- Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

- EPFL Graph Search. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Google Patents.

- ChemSpider Synthetic Pages.

- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- YouTube.

- BYJU'S. Williamson Ether Synthesis reaction. [Link]

- J&K Scientific LLC. Williamson Ether Synthesis. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Chemistry Steps. Williamson Ether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- National Institutes of Health.

- ScienceDirect. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

- J&K Scientific LLC. Sandmeyer Reaction. [Link]

- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Chemistry LibreTexts. 16.

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infoscience.epfl.ch [infoscience.epfl.ch]

physicochemical properties of 3-Butoxy-2-ethoxypyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Butoxy-2-ethoxypyridine

Executive Summary

This technical guide provides a comprehensive framework for the characterization of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a novel or sparsely documented compound, direct experimental data is limited. Therefore, this document, authored from the perspective of a Senior Application Scientist, outlines the predicted physicochemical properties based on structural analogy, details the requisite spectroscopic signatures for identity confirmation, and provides robust, field-proven experimental protocols for the definitive determination of its key characteristics. The causality behind experimental choices is emphasized to ensure a self-validating approach to characterization, making this guide an essential resource for scientists working with this and similar novel chemical entities.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to confirm its molecular structure and understand how its constituent functional groups will dictate its behavior.

1.1. Core Identification

-

Chemical Name: this compound

-

CAS Number: 1305322-93-3[1]

-

Molecular Formula: C₁₁H₁₇NO₂[1]

-

Molecular Weight: 195.26 g/mol (calculated from formula), reported as 195.3[1]

1.2. Structural Analysis

Figure 1: 2D Structure of this compound

The molecule's architecture is centered on a pyridine ring, which imparts several key characteristics:

-

Aromaticity: The pyridine ring is a π-electron-deficient aromatic system.

-

Basicity: The lone pair of electrons on the nitrogen atom is not involved in the aromatic system, making the molecule basic and capable of forming salts with acids.

-

Alkoxy Substituents: It features two ether linkages: an ethoxy group at the C2 position and a butoxy group at the C3 position. These bulky, lipophilic chains significantly influence the molecule's solubility, partition coefficient, and steric profile. The oxygen atoms' lone pairs can also participate in hydrogen bonding as acceptors.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the properties of this compound by drawing comparisons with structurally related compounds such as 2-ethoxypyridine, 3-methoxypyridine, and 2-butoxypyridine. These predictions serve as benchmarks for future experimental verification.

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Physical State | Colorless to pale yellow liquid | Similar small, substituted pyridines are typically liquids at room temperature[2][3]. |

| Boiling Point | ~220-240 °C (at atm. pressure) | Higher than 2-ethoxypyridine (188-190 °C) and 3-butylpyridine (~209 °C) due to increased molecular weight and van der Waals forces from the butoxy chain[2][3]. |

| Aqueous Solubility | Low | The molecule is predominantly lipophilic due to the large alkyl chains and the aromatic ring. While the pyridine nitrogen offers a site for protonation and potential salt formation to improve solubility, the parent compound is expected to be sparingly soluble in water. 2-ethoxypyridine is described as having limited water solubility[3]. |

| pKa | 4.5 - 5.5 | The pKa of pyridine is ~5.2. Alkoxy groups are generally electron-donating by resonance, which should increase the electron density on the ring and the basicity of the nitrogen atom. The pKa of 3-methoxypyridine is approximately 4.88[4]. The combined effect of two alkoxy groups is expected to result in a similar or slightly higher pKa. |

| LogP (Octanol/Water) | 2.5 - 3.5 | The LogP for 2-butoxypyridine is calculated to be 2.26[5]. The addition of an ethoxy group to the ring will further increase the lipophilicity, pushing the LogP value higher. This parameter is critical for predicting membrane permeability in drug development contexts[6]. |

Spectroscopic & Spectrometric Blueprint

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be the most informative for structural confirmation.

-

Aromatic Protons (3H): Three distinct signals in the δ 6.8-8.2 ppm range, showing characteristic pyridine coupling patterns.

-

Ethoxy -OCH₂- (2H): A quartet around δ 4.0-4.5 ppm.

-

Butoxy -OCH₂- (2H): A triplet around δ 3.9-4.4 ppm.

-

Alkyl Protons (10H): A series of multiplets and triplets in the δ 0.9-1.8 ppm range corresponding to the remaining methylene and methyl groups of the ethoxy and butoxy chains.

-

-

¹³C NMR Spectroscopy: The spectrum should display 11 unique carbon signals, confirming the molecular formula's carbon count.

-

Aromatic Carbons: 5 signals in the δ 110-165 ppm region. The carbons attached to oxygen (C2, C3) will be the most downfield.

-

Alkoxy Carbons: Signals for the -OCH₂- carbons will appear around δ 60-70 ppm, with the remaining alkyl carbons appearing further upfield.

-

-

Mass Spectrometry (EI-MS): This technique confirms the molecular weight and provides structural clues through fragmentation.

-

Molecular Ion (M⁺): A prominent peak at m/z = 195.

-

Key Fragments: Expect losses corresponding to the alkyl chains, such as loss of a butyl radical (M-57), butoxy radical (M-73), ethyl radical (M-29), or ethoxy radical (M-45).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretching (ether): Strong, characteristic bands in the ~1050-1250 cm⁻¹ region.

-

Experimental Protocols for Physicochemical Characterization

To move from prediction to definitive data, a rigorous experimental plan is required. The following protocols are designed to be self-validating and are based on established industry standards.

Protocol: Determination of LogP by HPLC

Causality: The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile (ADME)[7]. High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method, requiring smaller amounts of the compound[7][8]. The method is based on the principle that a compound's retention time on a reverse-phase column (e.g., C18) correlates with its lipophilicity.

Methodology:

-

System Preparation:

-

Use a calibrated HPLC system with a UV detector and a C18 reverse-phase column.

-

The mobile phase will be a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

-

-

Calibration:

-

Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte (e.g., uracil, toluene, naphthalene).

-

Inject each standard and record its retention time (t_R).

-

Create a calibration curve by plotting the known LogP values of the standards against their log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

-

Sample Analysis:

-

Prepare a stock solution of this compound in the mobile phase.

-

Inject the sample onto the column under the same conditions as the standards and record its retention time.

-

-

Calculation:

-

Calculate log(k) for the test compound.

-

Determine the LogP value by interpolating from the calibration curve.

-

Caption: Workflow for LogP Determination via HPLC.

Protocol: ICH-Compliant Stability Assessment

Causality: Stability testing is a regulatory requirement and is fundamental to determining the re-test period or shelf life of an active pharmaceutical ingredient (API)[9][10][11][12]. It provides evidence on how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light[10][11]. Stress testing is performed to identify likely degradation products and establish the intrinsic stability of the molecule[9][11].

Methodology:

-

Reference Standard Characterization:

-

Fully characterize a primary batch of this compound (>98% purity). This includes obtaining the full spectroscopic data (NMR, MS, IR), and developing a stability-indicating analytical method (typically a gradient HPLC-UV method that can separate the parent compound from all potential degradation products).

-

-

Stress Testing (Forced Degradation):

-

Expose the compound to a range of harsh conditions to deliberately induce degradation:

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., 80 °C (dry heat).

-

Photostability: Expose to light conditions as specified in ICH Q1B guidelines.

-

-

Analyze samples at appropriate time points using the stability-indicating HPLC method to identify and quantify degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Package the substance in a container closure system that simulates the proposed storage packaging[9][10][11].

-

Place samples in stability chambers under the following ICH-prescribed conditions:

-

Long-Term: 25 °C / 60% Relative Humidity (RH) or 30 °C / 65% RH.

-

Accelerated: 40 °C / 75% RH.

-

-

Test samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated)[10][13].

-

At each time point, perform tests for appearance, assay (potency), and degradation products.

-

Caption: Workflow for an ICH-Compliant Stability Study.

Synthesis and Purity Considerations

A plausible synthetic route for this compound could involve a two-step nucleophilic aromatic substitution starting from 2,3-dichloropyridine or 2,3-dibromopyridine. The differential reactivity of the halogen positions would need to be considered or controlled.

Potential Impurities:

-

Starting Materials: Unreacted dihalopyridine.

-

Intermediates: Monosubstituted intermediates (e.g., 3-butoxy-2-chloropyridine).

-

Regioisomers: If selectivity is not perfect, isomers such as 2-butoxy-3-ethoxypyridine could form.

-

Hydrolysis Products: 3-Butoxy-2-hydroxypyridine if water is present.

The purity of the compound is paramount for accurate physicochemical measurements. The presence of impurities can significantly alter measured values for properties like melting point, solubility, and LogP. Therefore, a highly purified and well-characterized batch must be used for all experiments described.

Conclusion

This compound is a pyridine derivative with significant lipophilic character and moderate basicity. While its full experimental profile is yet to be published, this guide provides a robust framework for its characterization. The predicted properties serve as initial hypotheses, and the detailed experimental protocols for LogP determination and stability assessment provide a clear path for generating the high-quality, reliable data required by researchers in drug development and chemical sciences. The successful execution of this plan will replace prediction with certainty, enabling the confident application of this molecule in future research endeavors.

References

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

- Annex 10 - ICH. (n.d.). World Health Organization.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.

- Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). National Institutes of Health.

- 3-Butylpyridine. (n.d.). PubChem, National Institutes of Health.

- Chemical Properties of Pyridine, 2-butoxy- (CAS 27361-16-6). (n.d.). Cheméo.

- 3-Ethoxypyridine. (n.d.). PubChem, National Institutes of Health.

- This compound, min 98%, 25 grams. (n.d.). CP Lab Safety.

- 3-Methoxypyridine. (n.d.). PubChem, National Institutes of Health.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 4. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 2-butoxy- (CAS 27361-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. acdlabs.com [acdlabs.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to 3-Butoxy-2-ethoxypyridine (CAS 1305322-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-2-ethoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. While specific peer-reviewed synthetic procedures and detailed biological studies for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous compounds to present its likely physicochemical properties, a plausible synthetic approach, and its potential role as a building block in the development of novel therapeutics. The pyridine scaffold is a well-established pharmacophore, and its derivatization with alkoxy groups can significantly influence its pharmacokinetic and pharmacodynamic properties.[1] This document aims to serve as a foundational resource for researchers interested in the synthesis and application of this compound.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets. The substitution pattern on the pyridine ring is a critical determinant of a molecule's biological activity, solubility, and metabolic stability.

Alkoxy-substituted pyridines, in particular, have garnered significant interest. The introduction of alkoxy groups can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the position and nature of the alkoxy substituents can influence the molecule's conformation and its binding affinity to target proteins. The 2,3-dialkoxypyridine motif, as seen in this compound, presents a unique electronic and steric environment that can be exploited in the design of novel bioactive compounds.

Physicochemical Properties of this compound

Based on its chemical structure, the following physicochemical properties can be predicted for this compound. These values are calculated and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 1305322-93-3 | [2] |

| Molecular Formula | C₁₁H₁₇NO₂ | [2] |

| Molecular Weight | 195.26 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred from related compounds |

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of 2-Chloro-3-ethoxypyridine

The first step would involve the selective mono-substitution of 2,3-dichloropyridine with sodium ethoxide. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol (Hypothetical):

-

To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 - 1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 2-chloro-3-ethoxypyridine by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step involves the substitution of the remaining chlorine atom with sodium butoxide. This reaction would likely require more forcing conditions (higher temperature) due to the deactivating effect of the ethoxy group already present on the ring.

Experimental Protocol (Hypothetical):

-

To a solution of 2-chloro-3-ethoxypyridine (1.0 eq) in anhydrous butanol, add sodium butoxide (1.2 - 1.5 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and monitor the reaction progress.

-

Once the reaction is complete, cool the mixture and work it up as described in Step 1.

-

Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

Structural Elucidation and Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available in the searched databases, the expected spectral features are outlined below based on its structure and data from analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the ethoxy and butoxy groups. The aromatic protons would likely appear as multiplets in the region of δ 7.0-8.5 ppm. The methylene protons of the ethoxy and butoxy groups adjacent to the oxygen atoms would be downfield, likely in the range of δ 3.5-4.5 ppm. The remaining aliphatic protons of the butoxy group would appear as multiplets in the upfield region.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyridine ring, with the carbons attached to the oxygen atoms being the most downfield. Signals for the ethoxy and butoxy carbons would also be present.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.26 g/mol ). Fragmentation patterns would likely involve the loss of the alkoxy groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by C-O-C stretching vibrations in the region of 1050-1250 cm⁻¹, aromatic C=C and C=N stretching vibrations around 1400-1600 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups.

Potential Applications in Drug Development

The 2,3-dialkoxypyridine scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The butoxy and ethoxy groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

-

Oncology: Substituted pyridines are known to exhibit anticancer activity through various mechanisms, including kinase inhibition.[7]

-

Neuroscience: The pyridine nucleus is a common feature in drugs targeting the central nervous system.

-

Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow for the application of this compound in a drug discovery program.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pyridine derivative with potential as a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, and its potential applications. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics. The synthetic and analytical protocols outlined herein provide a solid foundation for researchers to begin their investigations into this promising molecule.

References

- Organic Syntheses Procedure. (n.d.).

- eChemHub. (n.d.). FINE CHEMICALS Solutions - Page 3498 of 4579.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Hangzhou MolCore BioPharmatech Co.,Ltd. (n.d.). Product...

- Organic Syntheses Procedure. (n.d.).

- PubChem. (n.d.). Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides - Patent US-9776969-B2.

- NIST WebBook. (n.d.). Pyridine, 3-butyl-.

- Google Patents. (n.d.). WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.

- PubChem. (n.d.). 3-Methoxypyridine.

- PubChem. (n.d.). 3-Ethoxypyridine.

- PubChem. (n.d.). 2-Ethoxypyridine.

- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.

- Organic Syntheses Procedure. (n.d.). 3-benzoylpyridine.

- JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.

- RSC Medicinal Chemistry. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.

- Justia Patents. (2012, June 14). oral films comprising 7-[4-[4-(2,3-dichlorophenyl) piperazin-1-l]butoxy]-3,4-dihydro-1h-quinolin-2-one base or salts or hydrates thereof.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.

- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

- NIST WebBook. (n.d.). Pyridine, 2-ethoxy-.

- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PubMed. (1997, April 18). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold.

- Google Patents. (n.d.). WO2020212352A1 - Process for the production of substituted 2-[2-(phenyl) ethylamino]alkaneamide derivatives.

- PubMed. (n.d.). Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization.

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025, April 22).

- PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.

- Google Patents. (n.d.). EP2687510A1 - Method for preparing 2,3-dichloropyridine.

- ResearchGate. (n.d.). 13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex.

- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.

- NIST WebBook. (n.d.). 2-(2-Butoxyethoxy)ethoxy, TMS derivative.

- SpectraBase. (n.d.). 2-Butoxypyridine - Optional[FTIR] - Spectrum.

- Preprints.org. (2025, February 17). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole[v1].

- Sigma-Aldrich. (n.d.). 2-Methoxypyridine 98 1628-89-3.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemhub.com [echemhub.com]

- 3. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 4. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Molecular Structure of 3-Butoxy-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-Butoxy-2-ethoxypyridine, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide and a detailed experimental roadmap for its synthesis and rigorous structural elucidation. By leveraging established principles of organic chemistry and drawing upon spectral data from analogous alkoxy-substituted pyridines, we present a hypothesized structural model and outline the necessary steps for its empirical validation. This guide is intended to equip researchers with the foundational knowledge and practical protocols required to confidently synthesize and characterize this compound, thereby accelerating its investigation for potential applications.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The specific substitution pattern of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical determinants of its biological activity.[3] Alkoxy-substituted pyridines, in particular, have garnered significant interest due to their diverse applications, ranging from liquid crystals to potent bioactive agents.[1]

This compound represents an intriguing, yet uncharacterized, member of this chemical class. The presence of two distinct alkoxy groups at the 2 and 3 positions of the pyridine ring is anticipated to impart unique conformational and electronic characteristics. This guide provides a theoretical framework for understanding its molecular structure and a practical blueprint for its synthesis and characterization.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been reported in the literature, a plausible and efficient pathway can be designed based on established methodologies for the synthesis of substituted pyridines.[4][5] A common and effective strategy involves the nucleophilic aromatic substitution of a suitably di-halogenated pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points to a 2,3-dihalopyridine as a key intermediate. 2,3-Dichloropyridine is a commercially available and suitable starting material for this purpose. The differential reactivity of the chloro substituents can be exploited to introduce the ethoxy and butoxy groups in a stepwise manner.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

The following protocol outlines a proposed two-step synthesis of this compound from 2,3-dichloropyridine.

Step 1: Synthesis of 2-Ethoxy-3-chloropyridine

-

Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-3-chloropyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 2-ethoxy-3-chloropyridine (1.0 eq) in anhydrous DMF. Add sodium butoxide (1.2 eq) to the solution at room temperature under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the final product by column chromatography to yield this compound.

In-depth Structural Elucidation: A Multi-Technique Approach

A comprehensive characterization of the molecular structure of the newly synthesized this compound is paramount. A combination of spectroscopic and analytical techniques will be employed to unequivocally confirm its identity and provide detailed insights into its three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will be acquired.

Predicted ¹H NMR Spectrum:

Based on the analysis of similar alkoxy-substituted pyridines, the following proton signals are anticipated for this compound in a deuterated solvent (e.g., CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 (Pyridine) | ~8.0-8.2 | dd | J ≈ 5, 2 |

| H-4 (Pyridine) | ~7.0-7.2 | dd | J ≈ 8, 5 |

| H-5 (Pyridine) | ~7.5-7.7 | dd | J ≈ 8, 2 |

| O-CH₂ (Ethoxy) | ~4.2-4.4 | q | J ≈ 7 |

| O-CH₂ (Butoxy) | ~4.0-4.2 | t | J ≈ 7 |

| CH₂ (Butoxy) | ~1.7-1.9 | sextet | J ≈ 7 |

| CH₃ (Ethoxy) | ~1.3-1.5 | t | J ≈ 7 |

| CH₂ (Butoxy) | ~1.4-1.6 | sextet | J ≈ 7 |

| CH₃ (Butoxy) | ~0.9-1.0 | t | J ≈ 7 |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~160-165 |

| C-3 (Pyridine) | ~150-155 |

| C-6 (Pyridine) | ~145-150 |

| C-4 (Pyridine) | ~120-125 |

| C-5 (Pyridine) | ~115-120 |

| O-CH₂ (Ethoxy) | ~65-70 |

| O-CH₂ (Butoxy) | ~70-75 |

| CH₂ (Butoxy) | ~30-35 |

| CH₂ (Butoxy) | ~18-22 |

| CH₃ (Ethoxy) | ~13-16 |

| CH₃ (Butoxy) | ~12-15 |

Note: These are predicted values and may vary slightly in the actual experimental spectrum. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC will be essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern will likely involve the cleavage of the alkoxy side chains.[6][7][8] Key fragments would correspond to the loss of the butoxy and ethoxy groups, as well as subsequent fragmentations of the pyridine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N and C=C stretching (pyridine ring) | 1400-1600 |

| C-O stretching (ether) | 1050-1250 |

X-ray Crystallography

For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction analysis is the gold standard.[9]

Protocol for Crystal Growth and Data Collection:

-

Crystallization: Grow single crystals of this compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure. This will provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation.

Computational Modeling and Structural Analysis

In parallel with experimental work, computational chemistry can provide valuable predictive insights into the molecular structure and properties of this compound.[3][10]

Methodology:

Density Functional Theory (DFT) calculations, using a suitable basis set (e.g., B3LYP/6-31G*), can be employed to:

-

Optimize the molecular geometry: To predict the most stable conformation of the molecule.

-

Predict NMR chemical shifts: To aid in the interpretation of experimental NMR spectra.

-

Calculate vibrational frequencies: To compare with the experimental IR spectrum.

-

Analyze the electronic structure: To understand the distribution of electron density and predict reactivity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and detailed structural elucidation of this compound. By following the proposed synthetic protocol and employing the multi-technique characterization workflow outlined herein, researchers can confidently approach the study of this novel pyridine derivative. The combination of predictive modeling and rigorous experimental validation will be crucial in unlocking the full potential of this compound in various scientific and industrial applications.

References

- Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (n.d.). Computational and Theoretical Chemistry. Scribd.

- Ghafourian, T., & Zakeri-Milani, P. (2010). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.

- (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.

- (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.

- (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC.

- (n.d.). NMR Predictor. Chemaxon Docs.

- (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar.

- (n.d.). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. ResearchGate.

- (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI.

- (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.

- (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- (n.d.). Fragmentation (mass spectrometry). Wikipedia.

- (n.d.). mass spectra - fragmentation patterns. Chemguide.

- (n.d.). X-ray crystallography. Wikipedia.

- (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.

- (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE.

- (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- (n.d.). 3-Ethoxypyridine. PubChem.

- (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectral Characterization of 3-Butoxy-2-ethoxypyridine

Molecular Structure and Properties

3-Butoxy-2-ethoxypyridine possesses a pyridine core substituted with an ethoxy group at the 2-position and a butoxy group at the 3-position. This unique arrangement of alkoxy substituents on the pyridine ring dictates its electronic and conformational properties, which are in turn reflected in its spectral signatures.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 1305322-93-3[1] |

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift values for substituted pyridines and alkoxy chains.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the pyridine ring and the two alkoxy side chains.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | H-6 |

| ~7.0-7.2 | dd | 1H | H-4 |

| ~6.8-7.0 | dd | 1H | H-5 |

| ~4.4-4.6 | q | 2H | H-1' (ethoxy -OCH₂) |

| ~4.0-4.2 | t | 2H | H-1'' (butoxy -OCH₂) |

| ~1.7-1.9 | m | 2H | H-2'' (butoxy -OCH₂CH₂ ) |

| ~1.4-1.6 | m | 2H | H-3'' (butoxy -CH₂CH₂ CH₃) |

| ~1.4-1.5 | t | 3H | H-2' (ethoxy -CH₃) |

| ~0.9-1.0 | t | 3H | H-4'' (butoxy -CH₃) |

Justification of Assignments:

-

Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.8-8.0 ppm). The electron-donating alkoxy groups will shield these protons relative to unsubstituted pyridine. H-6, being adjacent to the nitrogen, is expected to be the most deshielded. The coupling patterns (doublet of doublets, dd) will arise from J-coupling with the other two aromatic protons.

-

Ethoxy Group Protons: The methylene protons (H-1') adjacent to the oxygen are expected to resonate as a quartet around δ 4.4-4.6 ppm due to coupling with the methyl protons (H-2'). The methyl protons will appear as a triplet around δ 1.4-1.5 ppm.

-

Butoxy Group Protons: The methylene protons (H-1'') adjacent to the oxygen will be a triplet at approximately δ 4.0-4.2 ppm. The subsequent methylene groups (H-2'' and H-3'') will appear as multiplets in the upfield region (δ 1.4-1.9 ppm). The terminal methyl group (H-4'') will be a triplet around δ 0.9-1.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-2 |

| ~145-150 | C-6 |

| ~140-145 | C-3 |

| ~120-125 | C-4 |

| ~115-120 | C-5 |

| ~68-72 | C-1'' (butoxy -OCH₂) |

| ~63-67 | C-1' (ethoxy -OCH₂) |

| ~30-34 | C-2'' (butoxy -OCH₂C H₂) |

| ~18-22 | C-3'' (butoxy -CH₂C H₂CH₃) |

| ~13-15 | C-2' (ethoxy -CH₃) |

| ~13-15 | C-4'' (butoxy -CH₃) |

Justification of Assignments:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 115-165 ppm). C-2 and C-3, being directly attached to the electron-donating oxygen atoms, will be significantly deshielded. C-6, adjacent to the nitrogen, will also be downfield.

-

Alkoxy Group Carbons: The methylene carbons directly attached to the oxygen atoms (C-1' and C-1'') will resonate in the δ 63-72 ppm range. The remaining aliphatic carbons of the butoxy group will appear in the upfield region (δ 13-34 ppm).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~3050 | Medium-Weak | C-H stretching (aromatic) |

| 1580-1600 | Medium | C=C and C=N stretching (pyridine ring) |

| 1450-1480 | Medium | C-H bending (aliphatic) |

| 1250-1300 | Strong | Asymmetric C-O-C stretching (aryl-alkyl ether) |

| 1020-1080 | Strong | Symmetric C-O-C stretching (alkyl ether) |

Interpretation of the Spectrum:

-

The strong bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the ethoxy and butoxy chains.

-

The weaker band around 3050 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the pyridine ring.

-

The bands in the 1580-1600 cm⁻¹ range are typical for the stretching vibrations of the pyridine ring.[3]

-

The most prominent features for this molecule will be the strong C-O-C stretching bands. The asymmetric stretch of the aryl-alkyl ether linkage (pyridine-O-CH₂) is expected to be strong and appear around 1250-1300 cm⁻¹. The symmetric stretching of the alkyl ether portions will also be strong, appearing in the 1020-1080 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 195. This corresponds to the molecular weight of this compound.

-

Major Fragmentation Pathways:

-

Loss of the butoxy radical: A significant fragment would likely be observed at m/z = 122, corresponding to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃).

-

Loss of a butyl radical: Cleavage of the O-butyl bond can lead to a fragment at m/z = 138, followed by further fragmentation.

-

Loss of an ethoxy radical: A fragment at m/z = 150 could be observed due to the loss of the ethoxy radical (•OCH₂CH₃).

-

Loss of an ethyl radical: Cleavage of the O-ethyl bond can result in a fragment at m/z = 166.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms in the side chains is also a likely fragmentation pathway.

-

Below is a diagram illustrating a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Use electron ionization (EI) for a detailed fragmentation pattern or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The predictive spectral data presented in this guide provides a comprehensive framework for the characterization of this compound. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can confidently identify and verify the synthesis of this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data.

References

- Wiley-VCH. (2007).

- The Royal Society of Chemistry. (2013).

- ChemicalBook. 3-BUTYLPYRIDINE(539-32-2) 13C NMR spectrum.

- ResearchGate. (2025).

- ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5.

- The Royal Society of Chemistry. Syntheses and NMR spectra.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- CP Lab Safety. This compound, min 98%, 25 grams.

- PubChem. 3-Ethoxypyridine | C7H9NO | CID 4419117.

- PubChem. 2-Ethoxypyridine | C7H9NO | CID 84499.

- ResearchGate.

- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- National Institutes of Health. Photochemical C(sp2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes.

- National Institute of Standards and Technology. Pyridine - NIST WebBook.

- National Institutes of Health. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride.

- ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- TSI Journals.

- Parchem. 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile (Cas 5561-19-3).

- PubMed. Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies.

- CymitQuimica. CAS: 1461704-72-2.

- PubChem. 2-[Di(sec-butoxy)methoxy]butane | C13H28O3 | CID 546242.

- Dalton Transactions (RSC Publishing). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands.

- ResearchGate. Mass spectra of 3-substituted 2-oxosparteines.

- The Good Scents Company. 2-methoxypyridine, 1628-89-3.

- MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- ChemicalBook. 2-Methoxypyridine(1628-89-3) IR Spectrum.

Sources

An In-depth Technical Guide to the Solubility of 3-Butoxy-2-ethoxypyridine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Butoxy-2-ethoxypyridine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. The principles and methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in various stages of development and application. From reaction kinetics in synthesis to bioavailability in physiological systems, understanding a compound's solubility is paramount.[1] This guide will explore the predicted solubility profile of this compound and provide a detailed protocol for its empirical determination.

Physicochemical Characterization of this compound

To predict the solubility of this compound, it is essential to first analyze its molecular structure. The molecule consists of a pyridine ring, a polar heterocyclic system, substituted with a butoxy group and an ethoxy group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[2]

-

Ethoxy and Butoxy Groups: These alkoxy groups introduce both polar (ether linkages) and non-polar (alkyl chains) characteristics to the molecule. The presence of these groups will significantly influence the compound's interaction with different types of organic solvents.

Based on these structural features, this compound can be classified as a moderately polar compound. Its solubility will be dictated by a balance of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound in a range of organic solvents.[1]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar pyridine ring and ether groups. |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding can occur between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring. |

| Non-Polar | Hexane, Toluene | Low to Moderate | While the butoxy and ethoxy alkyl chains will have some affinity for non-polar solvents, the polar pyridine core will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Analysis: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve. Calculate the solubility by taking into account the dilution factor.

Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay of various intermolecular forces between the solute and the solvent molecules.

Caption: Molecular interactions influencing solubility.

Conclusion

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

Sources

Navigating the Chemistry: A Guide to the Safe Handling of Alkoxy-Substituted Pyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkoxy-substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, serving as vital intermediates and core structural motifs in a vast array of pharmaceuticals and functional materials.[1][2][3] Their utility, however, is paired with a significant hazard profile inherited from the parent pyridine ring and modulated by the appended alkoxy functional group. This guide provides a comprehensive overview of the hazards associated with these compounds and outlines the essential safety precautions and protocols required for their safe handling. Moving beyond a simple checklist, this document elucidates the chemical principles behind the hazards and the rationale for specific safety procedures, empowering researchers to conduct a thorough risk assessment and implement a robust culture of safety.

The Hazard Profile: Understanding the Pyridine Core

The foundation of any safety assessment for an alkoxy-substituted pyridine begins with a deep respect for the hazards of the pyridine scaffold itself. These compounds are not benign solvents; they are reactive, toxic, and flammable chemicals that demand careful handling.

Flammability Hazards

Pyridine and its simple derivatives are highly flammable liquids with low flash points, meaning they can form ignitable mixtures with air at or below typical room temperatures.[1][4][5] Their vapors are often heavier than air and can travel considerable distances to an ignition source, leading to a dangerous "flashback" phenomenon.[6][7]

-

Causality: The aromatic pyridine ring is a hydrocarbon-like structure, and the presence of the nitrogen atom does little to mitigate its inherent flammability. The volatility of these compounds ensures that a significant vapor concentration can easily accumulate in poorly ventilated areas.

Reactivity and Incompatibility

As a basic heterocycle, the lone pair of electrons on the nitrogen atom dictates the primary reactivity of the pyridine ring. This basicity leads to several critical incompatibilities.

-

Strong Acids: Pyridine is a base and reacts exothermically, sometimes violently, with strong acids such as nitric acid, sulfuric acid, and chlorosulfonic acid.[6][8] This can lead to a rapid increase in temperature and pressure inside a closed container.

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., perchlorates, chromium trioxide, peroxides) can result in fire and explosions.[1][8][9]

-

Combustion Products: When burned, pyridines decompose to produce highly toxic and flammable gases, including oxides of nitrogen (NOx) and hydrogen cyanide (HCN).[8][9]

Toxicological Concerns

Exposure to pyridines can occur via inhalation, skin absorption, ingestion, and eye contact, each route presenting significant health risks.[10] The substance is toxic to the central nervous system, liver, kidneys, and blood.[11]

-

Acute Exposure: Immediate effects can include severe irritation to the skin, eyes, and respiratory tract.[7][9][12] Systemic symptoms following significant exposure include headache, dizziness, nausea, abdominal pain, and increased urinary frequency.[6][8][13]

-

Chronic Exposure: Long-term or repeated exposure can lead to cumulative damage to the liver and kidneys.[10] Pyridine is also suspected of being a carcinogen.[4][11]

-

Dermal Absorption: A critical and often underestimated risk is the ability of pyridine and its derivatives to be readily absorbed through intact skin.[1][10] Contaminated clothing can act as a prolonged exposure source, potentially leading to systemic toxicity.[1]

The Influence of the Alkoxy Substituent

The addition of an alkoxy group (e.g., methoxy, ethoxy) to the pyridine ring modifies its physicochemical and toxicological properties. While the fundamental hazards of the pyridine core remain, their magnitude and presentation can change.

-

Impact on Flammability: The alkoxy group can alter the compound's volatility and flash point. For instance, 2-methoxypyridine has a flash point of 32°C, which is higher than that of pyridine (20°C), classifying it as a Category 3 flammable liquid instead of Category 2.[14] While this represents a slight reduction in the immediate fire hazard, it is still a significant flammable risk.

-

Modified Toxicity: The core irritant properties are generally retained in simple alkoxy-pyridines.[14][15][16][17] The alkoxy group introduces a new site for metabolism (O-dealkylation), which can alter the compound's pharmacokinetic and toxicokinetic profile compared to the parent pyridine. This can lead to different metabolites with their own unique toxicities.

-

Solubility Changes: Pyridine is miscible with water.[10][13] The addition of an alkyl chain in the alkoxy group will generally decrease water solubility, which can affect its environmental fate and the choice of cleanup materials in the event of a spill.

The following table summarizes a comparison of GHS hazard classifications for pyridine and two common alkoxy-substituted derivatives, illustrating the similarities and subtle differences in their hazard profiles.

| Hazard Classification | Pyridine | 2-Methoxypyridine | 2-Ethoxypyridine |

| Flammable Liquid | Category 2[1][4] | Category 3[14][17] | Not Classified |

| Acute Toxicity (Oral) | Category 4[1][4] | Not Classified | Category 4[16] |

| Acute Toxicity (Dermal) | Category 4[1][4] | Not Classified | Not Classified |

| Acute Toxicity (Inhalation) | Category 4[1][4] | Not Classified | Not Classified |

| Skin Corrosion/Irritation | Category 1/2[4] | Category 2[14][17] | Category 2[16] |

| Serious Eye Damage/Irritation | Category 1/2[4] | Category 2[14][17] | Category 1[16] |

| Specific Target Organ Toxicity | Category 1/3[4] | Category 3 (Resp. Irrit.)[14][17] | Category 3 (Resp. Irrit.)[16] |

| Carcinogenicity | Category 2[4] | Not Classified | Not Classified |

Data compiled from multiple Safety Data Sheets. Classifications can vary by supplier and jurisdiction.

A Risk-Based Framework: The Hierarchy of Controls